molecular formula C11H15Cl B13982406 Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- CAS No. 81901-12-4

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-

Cat. No.: B13982406
CAS No.: 81901-12-4
M. Wt: 182.69 g/mol
InChI Key: XQVQFDUMCCPINW-UHFFFAOYSA-N
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Description

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- (CAS RN: 4830-93-7), also known as 4-tert-butyl-1-chlorobenzene, is a chlorinated aromatic compound with a molecular formula of C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. The structure features a chlorine atom at position 1, a methyl group at position 4, and a bulky tert-butyl group (1,1-dimethylethyl) at position 1 (ortho to the methyl group). This compound is characterized by its steric hindrance due to the tert-butyl substituent, which significantly influences its reactivity and physical properties compared to simpler chlorobenzenes.

Properties

CAS No.

81901-12-4

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-tert-butyl-2-chloro-4-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7H,1-4H3

InChI Key

XQVQFDUMCCPINW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Patent Literature

  • Chloroketone Protection and Reaction: The chloroketone intermediate is protected as a cyclic ketal to prevent side reactions. This intermediate is then reacted with a 4-substituted piperidine derivative in acetonitrile, using tetrabutylammonium bromide and potassium carbonate as catalysts and bases, respectively.

  • Neutralization and Extraction: Neutralization of reaction mixtures is performed with auxiliary bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate. This step is crucial to isolate the target compound in its free base form. Subsequent extraction is carried out using organic solvents like toluene, dichloromethane, ethyl acetate, or methyl tert-butyl ether.

  • Crystallization: The product can be dissolved in ethanol and crystallized upon cooling to improve purity, which is important for obtaining analytically pure samples.

Data Tables Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Chloroketone protection Cyclic ketal formation Protects reactive ketone functionality Not specified
2 Nucleophilic substitution 4-substituted piperidine, acetonitrile, tetrabutylammonium bromide, K2CO3 Mild conditions favor high purity Not specified
3 Neutralization NaOH, KOH, or K2CO3 Precipitates free base for extraction Not specified
4 Extraction Organic solvents (toluene, DCM, EtOAc, MTBE) Solvent choice affects purity and yield Not specified
5 Crystallization Ethanol, cooling Enhances purity of final product Not specified
6 Benzyl chloride formation Thionyl chloride, pyridine, CH2Cl2, 0°C Converts benzyl alcohol to chloride 85-92% (related compounds)
7 Sulfide formation Sodium tert-butyl mercaptide, DMF, rt Forms tert-butyl sulfanyl intermediates 79-92% (related compounds)
8 Cyclization Concentrated HBr, MeCN, 0°C to 40°C Forms cyclic aromatic sulfides 74-90% (related compounds)

Research Findings and Mechanistic Insights

  • The protection of chloroketone intermediates as cyclic ketals prevents undesired side reactions during nucleophilic substitution steps, ensuring high purity and yield of the target compound.

  • Neutralization with auxiliary bases such as sodium hydroxide or potassium carbonate is critical to isolate the free base form of the product, facilitating extraction into organic solvents.

  • The choice of solvent for extraction and crystallization significantly impacts the purity and yield of the final compound. Ethanol is advantageous for crystallization due to its solubility profile.

  • In the sulfide formation and cyclization approach, the reaction proceeds via benzyl cation intermediates generated by acid treatment, which are trapped intramolecularly by sulfur atoms from tert-butyl sulfanyl groups. This leads to the formation of cyclic sulfide products with good yields.

  • Electron-donating substituents on the aromatic ring lower the temperature required for cyclization, while electron-withdrawing groups raise it, indicating electronic effects on reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.

    Oxidation: Major products include carboxylic acids or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The tert-butyl and methyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Properties of Benzene, Chloro-1-(1,1-Dimethylethyl)-4-Methyl- and Analogues

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Boiling Point (°C) Key Reactivity/Applications Sources
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- (4830-93-7) C₁₁H₁₅Cl 182.69 Cl (1), tert-butyl (1), methyl (4) N/A High steric hindrance; limited nucleophilic substitution
Benzene, 1-chloro-4-(1-methylethyl)- (2621-46-7) C₉H₁₁Cl 154.64 Cl (1), isopropyl (4) N/A Moderate reactivity in electrophilic substitution
Benzene, 1-chloro-4-ethyl- (622-98-0) C₈H₉Cl 140.61 Cl (1), ethyl (4) ~197–200 Used as solvent or intermediate
Benzene, 1-(chloromethyl)-4-methyl- (104-82-5) C₈H₉Cl 140.61 Cl-CH₂ (1), methyl (4) 199–201 Reactive chloromethyl group for further functionalization
Benzene, 1-chloro-4-methyl- (p-chlorotoluene, 106-43-4) C₇H₇Cl 126.58 Cl (1), methyl (4) 162–164 Industrial solvent; precursor in agrochemicals

Structural and Steric Effects

  • Steric Hindrance : The tert-butyl group in the target compound creates significant steric bulk, reducing its reactivity in nucleophilic aromatic substitution compared to less hindered analogues like 1-chloro-4-methylbenzene (p-chlorotoluene).
  • Electron-Donating Effects : The tert-butyl and methyl groups are electron-donating via hyperconjugation, slightly deactivating the benzene ring toward electrophilic substitution compared to unsubstituted chlorobenzene. In contrast, the chloromethyl group in 1-(chloromethyl)-4-methylbenzene (CAS 104-82-5) introduces an electron-withdrawing effect, increasing reactivity toward nucleophilic attack.

Thermodynamic and Physical Properties

  • Boiling Points : Linear alkyl substituents (e.g., ethyl in 1-chloro-4-ethylbenzene ) generally increase boiling points compared to branched or bulky groups. For example, 1-chloro-4-ethylbenzene boils at ~197–200°C, while the tert-butyl derivative lacks reported data due to its lower volatility.
  • Reaction Enthalpies : For 1-chloro-4-(1-methylethyl)benzene (CAS 2621-46-7), reaction enthalpies in liquid phase are reported as −0.20 ± 0.10 kcal/mol and −0.60 ± 0.20 kcal/mol, suggesting moderate stability under thermal conditions.

Research Findings and Trends

  • Steric vs. Electronic Effects : The tert-butyl group’s steric dominance over electronic effects in the target compound limits its utility in reactions requiring ring activation, making it less favorable than 1-chloro-4-methylbenzene in industrial applications.

Biological Activity

Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-, also known as para-chlorotoluene or 1-chloro-4-(tert-butyl)benzene , is an aromatic compound with significant biological activity. Its molecular formula is C10_{10}H13_{13}Cl, and it has a molecular weight of approximately 182.69 g/mol. The presence of both a chloromethyl group and a tert-butyl group on the benzene ring influences its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of benzene derivatives, including para-chlorotoluene. Research indicates that chlorinated aromatic compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to para-chlorotoluene have shown the ability to inhibit the growth of various cancer cell lines, including gastric carcinoma and breast cancer cells. For instance, IC50_{50} values for related compounds range from 0.73 to 2.38 μM against breast cancer cell lines (MCF-7) .
  • Effect on Cell Migration : The compound has also been shown to affect cell migration in cancerous cells, suggesting potential applications in metastasis prevention. In vitro studies indicated that certain derivatives could significantly reduce the migration of pancreatic cancer cells after prolonged exposure .

The biological activity of para-chlorotoluene is attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : Under certain conditions, para-chlorotoluene can undergo nucleophilic substitution reactions that yield biologically active products such as 4-methylphenol (p-cresol), which has its own biological activities .
  • Binding Affinity : The compound's hydrophobic characteristics enable it to interact effectively with cellular membranes and proteins, potentially altering signaling pathways involved in cell growth and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructureUnique Features
1-Chloro-2-methylbenzeneCl-C6H4-CH3Chlorine at the ortho position
1-Chloro-3-methylbenzeneCl-C6H4-CH3Chlorine at the meta position
4-Methylphenol (p-cresol)C6H4(OH)-CH3Hydroxyl group enhances solubility and reactivity
Benzyl chlorideC6H5-CH2ClSimple structure without alkyl branching

The structural uniqueness of para-chlorotoluene lies in its combination of both chloromethyl and tert-butyl groups, which imparts distinct physical and chemical properties compared to its analogs. This arrangement affects its reactivity patterns and biological interactions significantly .

Study on Anticancer Activity

A study published in MDPI evaluated various benzene derivatives for their anticancer properties. It highlighted that compounds bearing chlorine substituents exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. Para-chlorotoluene was noted for its potential in inhibiting cell migration in pancreatic cancer models .

Antioxidant Activity

Another aspect explored was the antioxidant activity of related benzene derivatives. Although para-chlorotoluene was not directly assessed for antioxidant properties, similar compounds demonstrated significant antioxidant effects through mechanisms involving free radical scavenging, which may correlate with reduced oxidative stress in cells .

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